molecular formula C9H12N2O2 B13254230 Ethyl 2,5-dimethylpyrimidine-4-carboxylate

Ethyl 2,5-dimethylpyrimidine-4-carboxylate

Cat. No.: B13254230
M. Wt: 180.20 g/mol
InChI Key: PYQSBSHTXAVBAA-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylpyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
  • Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
  • Triazole-pyrimidine hybrids

Uniqueness

Ethyl 2,5-dimethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2,5-dimethylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)5-10-7(3)11-8/h5H,4H2,1-3H3

InChI Key

PYQSBSHTXAVBAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1C)C

Origin of Product

United States

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